Mechanism of action of 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine in kinase inhibition
Mechanism of action of 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine in kinase inhibition
An In-Depth Technical Guide to the Kinase Inhibition Mechanism of 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine as a kinase inhibitor. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from the broader class of pyrazole-based kinase inhibitors to construct a scientifically grounded, in-depth exploration of its likely biological activity.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering insights into the compound's potential as an ATP-competitive inhibitor, the structural basis for its kinase interaction, and detailed experimental protocols for its validation.
Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically successful kinase inhibitors.[1][3] Its versatility allows for multi-positional modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] Several FDA-approved drugs, including Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor), feature a pyrazole core, underscoring the therapeutic significance of this heterocyclic motif.[1] Pyrazole-based inhibitors have demonstrated efficacy against a wide array of kinase targets implicated in oncology, inflammatory disorders, and neurodegenerative diseases.[2][5]
The subject of this guide, 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine, incorporates key structural features characteristic of this class of inhibitors. Its 3-amino-pyrazole core is a well-established pharmacophore for engaging the hinge region of kinase active sites.[6][7][8][9] The strategic placement of iodo and m-tolyl groups suggests a design aimed at achieving specific interactions within the ATP-binding pocket to confer potency and selectivity.
Hypothesized Mechanism of Action: An ATP-Competitive Inhibition Model
Based on extensive data from analogous compounds, 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine is predicted to function as a Type I ATP-competitive kinase inhibitor.[10] This mechanism involves the reversible binding of the inhibitor to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
The 3-Amino-1H-Pyrazole Moiety: The Hinge-Binding Anchor
The 3-amino-1H-pyrazole group is crucial for the inhibitor's affinity. It is anticipated to form key hydrogen bonds with the backbone amide and carbonyl groups of the kinase's hinge region, mimicking the adenine portion of ATP.[6][7][8] This bidentate interaction anchors the inhibitor in the active site.
The 5-(m-tolyl) Group: Occupying the Hydrophobic Pocket
The m-tolyl substituent at the 5-position is likely to extend into a hydrophobic region of the ATP-binding site. The methyl group's position on the phenyl ring can influence the molecule's conformation and interactions with surrounding amino acid residues, potentially contributing to selectivity for specific kinases.
The 4-Iodo Substituent: Modulating Potency and Selectivity
The iodine atom at the 4-position can significantly impact the inhibitor's profile through several mechanisms:[4]
-
Halogen Bonding: Iodine can act as a halogen bond donor, forming a non-covalent interaction with an electron-donating atom (e.g., a backbone carbonyl oxygen) in the active site. This can enhance binding affinity.
-
Lipophilicity: The iodine atom increases the lipophilicity of the compound, which may improve its ability to penetrate the cell membrane and reach its intracellular target.
-
Steric Influence: The size of the iodine atom can provide favorable steric interactions that orient the molecule for optimal binding and may prevent binding to off-target kinases with smaller active sites.
Caption: Hypothesized binding mode of 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine.
Potential Kinase Targets
The structural features of 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine suggest potential activity against several kinase families that are common targets for pyrazole-based inhibitors:
-
Cyclin-Dependent Kinases (CDKs): Many pyrazole derivatives are potent CDK inhibitors, inducing cell cycle arrest.[11][12]
-
Janus Kinases (JAKs): The pyrazole scaffold is present in approved JAK inhibitors.[11]
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Pyrazole-containing compounds have shown inhibitory activity against these key signaling proteins in cancer.[12][13]
-
PI3K/Akt Pathway Kinases: This is another signaling cascade frequently targeted by pyrazole derivatives.[12][14]
Experimental Validation Protocols
A systematic approach is necessary to validate the hypothesized mechanism of action and identify the specific kinase targets of 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine.
Caption: Experimental workflow for validating the mechanism of action.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.
Methodology (based on ADP-Glo™ Kinase Assay): [4]
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine in a kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Antiproliferative Assay
Objective: To assess the effect of the compound on the proliferation of cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Target Engagement
Objective: To determine if the compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.
Methodology: [11]
-
Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for a specified time.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target substrate and the total protein.
-
Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[11]
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon compound treatment.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for comparative analysis.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | [Experimental Value] |
| JAK2 | [Experimental Value] |
| EGFR | [Experimental Value] |
| VEGFR2 | [Experimental Value] |
| PI3Kα | [Experimental Value] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | [Experimental Value] |
| HCT116 | Colon | [Experimental Value] |
| A549 | Lung | [Experimental Value] |
Conclusion
While the precise mechanism of action for 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine requires empirical validation, the existing body of literature on pyrazole-based kinase inhibitors provides a robust framework for its hypothesized activity. It is likely to function as an ATP-competitive inhibitor, with its distinct structural moieties contributing to its binding affinity and kinase selectivity. The experimental protocols outlined in this guide provide a clear path for elucidating its specific molecular targets and cellular effects, thereby establishing its potential as a therapeutic agent.
References
-
Huang, X., Yang, B., Liu, Y., Zhang, C., & Song, G. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry, 2(4), 40-46. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). PubMed. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). ScienceDirect. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Retrieved from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved from [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). PMC. Retrieved from [Link]
-
A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. (2024). PubMed. Retrieved from [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ACS Publications. Retrieved from [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Retrieved from [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. Retrieved from [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. Retrieved from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). ResearchGate. Retrieved from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar. Retrieved from [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC. Retrieved from [Link]
-
N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. Retrieved from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]
-
Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. (n.d.). PMC. Retrieved from [Link]
-
N-[4-(5-Amino-1-p-tolyl-1H-pyrazol-3-yl)-phenyl]-3-dimethylamino-benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). PMC. Retrieved from [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PMC. Retrieved from [Link]
-
4-p-tolyl-1h-pyrazol-3-amine (C10H11N3). (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
